(2-Amino-5-fluorophenyl)methanol
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Overview
Description
(2-Amino-5-fluorophenyl)methanol is an organic compound that features both an amino group and a fluorine atom attached to a benzene ring, along with a hydroxyl group on the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorophenyl)methanol typically involves the introduction of the amino and fluorine groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the nitration of fluorobenzene to produce 2-nitro-5-fluorobenzene, which is then reduced to 2-amino-5-fluorobenzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(2-Amino-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Amino-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
(2-Amino-5-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(2-Amino-5-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
(2-Amino-5-iodophenyl)methanol: Features an iodine atom in place of fluorine.
Uniqueness: (2-Amino-5-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it particularly useful in medicinal chemistry and material science .
Biological Activity
(2-Amino-5-fluorophenyl)methanol, an organic compound with the molecular formula C₇H₈FNO, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a fluorine atom attached to a phenyl ring, complemented by an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). This unique structure is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₈FNO |
Molecular Weight | 141.15 g/mol |
CAS Number | 748805-85-8 |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino and hydroxymethyl groups allows for the formation of hydrogen bonds with biological molecules, which can influence their activity. Additionally, the fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in biochemical research .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. This activity is likely due to its structural characteristics that facilitate interactions with microbial targets.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. For example, studies involving acute myeloid leukemia (AML) cells have shown that compounds similar to this compound can disrupt metabolic pathways critical for cancer cell survival .
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antimicrobial potential .
- Anticancer Activity : In a study on AML cell lines, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
- Mechanistic Insights : Further investigations revealed that this compound affects mitochondrial function in cancer cells, leading to increased oxidative stress and apoptosis .
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a potential pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate enzyme activity makes it suitable for designing inhibitors targeting specific pathways involved in disease processes .
Properties
IUPAC Name |
(2-amino-5-fluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZJGBWNZUSGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620228 |
Source
|
Record name | (2-Amino-5-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748805-85-8 |
Source
|
Record name | (2-Amino-5-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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